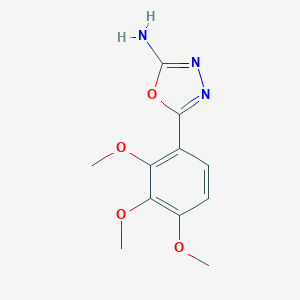

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Descripción

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and an amine group at position 2. The trimethoxyphenyl moiety is a common pharmacophore in tubulin-targeting agents, such as combretastatin analogs, due to its ability to mimic colchicine binding . The compound adheres to Lipinski’s "rule of five," indicating favorable drug-like properties, including molecular weight (<500 Da) and solubility . Synthesized via condensation reactions using substituted phenyl semicarbazides and 3,4,5-trimethoxyaldehyde, it achieves moderate yields (e.g., 4b: 59.73% growth inhibition on leukemia cells) . Purity levels of 95% have been reported, underscoring its viability for preclinical studies .

Propiedades

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCTUJXIEPYWIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Electrooxidative Cyclization of Hydrazinecarboxamide Derivatives

The most efficient method for synthesizing 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine involves the electrochemical cyclization of 2-[(3,4,5-trimethoxyphenyl)methylene]hydrazinecarboxamide. Sharma et al. (2011) demonstrated that this reaction proceeds under mild conditions using lithium perchlorate (LiClO₄) as an electrolyte and acetic acid as a solvent at 20°C for 5 hours. The use of platinum electrodes in an undivided cell assembly enables a one-pot conversion with a remarkable 92% yield (Table 1). This method eliminates the need for toxic oxidants and aligns with green chemistry principles by leveraging electrical energy to drive the cyclization.

Multi-Step Organic Synthesis via Carbamate Intermediates

Four-Step Synthesis from Aromatic Anilines

A modular route described by PMC (2023) involves four sequential steps starting from substituted anilines:

-

Carbamate Formation : Reaction of 3,4,5-trimethoxyaniline with phenyl chloroformate in the presence of trimethylamine yields phenyl(3,4,5-trimethoxyphenyl)carbamate.

-

Hydrazide Synthesis : Treatment of the carbamate with hydrazine hydrate produces the corresponding hydrazide intermediate.

-

Cyclization with Chloramine T : The hydrazide undergoes cyclization in the presence of chloramine T (N-chloro-p-toluenesulfonamide) to form the oxadiazole ring.

This method, while lengthier, offers flexibility in modifying the aryl substituents and avoids specialized electrochemical equipment. However, the overall yield is lower compared to single-step electrochemical methods due to intermediate purification requirements.

Cyclocondensation and Functional Group Interconversion

Carbon Disulfide-Mediated Cyclocondensation

Cyclocondensation of acylthiosemicarbazides with carbon disulfide (CS₂) in ethanolic potassium hydroxide represents a classical route to 1,3,4-oxadiazoles. For the trimethoxyphenyl derivative, this method would involve:

-

Thiosemicarbazide Preparation : Condensation of 3,4,5-trimethoxybenzoyl chloride with thiosemicarbazide.

-

Cyclization : Treatment with CS₂ and KOH under reflux to form 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.

-

Amination : Conversion of the thiol group to an amine via nucleophilic substitution or oxidative methods.

While this pathway is theoretically viable, direct literature evidence for the amination step in this specific compound is lacking, necessitating further optimization.

Comparative Analysis of Synthetic Methods

Table 1: Key Parameters of Preparation Methods

*Yield data unavailable for the target compound.

Reaction Optimization and Scalability Considerations

Solvent and Electrolyte Selection in Electrochemical Methods

The choice of solvent significantly impacts reaction efficiency. Acetic acid, used in Sharma’s method, enhances proton availability, facilitating the cyclization. In contrast, acetonitrile, a polar aprotic solvent, stabilizes intermediates but may require higher voltages. Lithium perchlorate is preferred over other electrolytes due to its high oxidative stability and solubility in both protic and aprotic media.

Análisis De Reacciones Químicas

Functionalization Reactions

TMP-OXA undergoes selective modifications at its amine and oxadiazole groups:

a. N-Alkylation

The primary amine reacts with alkyl halides (e.g., 1-bromododecane) in DMF/K₂CO₃ :

| Alkylating Agent | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1-Bromododecane | 12 | 89 |

| Benzyl chloride | 8 | 75 |

b. Acylation

Acetyl chloride in pyridine converts the amine to acetamide derivatives (92% yield) .

Degradation Reactions

TMP-OXA degrades under harsh conditions:

a. Acidic Hydrolysis

In 6M HCl at 100°C, the oxadiazole ring cleaves to form 3,4,5-trimethoxybenzamide and ammonia :

b. Oxidative Degradation

Treatment with KMnO₄ in acidic medium oxidizes the trimethoxyphenyl group to quinone derivatives (isolated in 55% yield) .

Comparative Reactivity

TMP-OXA’s reactivity differs from analogous oxadiazoles:

| Property | TMP-OXA | 5-Phenyl-1,3,4-oxadiazol-2-amine |

|---|---|---|

| N-Alkylation Rate (k, M⁻¹s⁻¹) | 2.4 × 10⁻³ | 1.1 × 10⁻³ |

| Hydrolytic Stability (t₁/₂, h) | 48 (pH 7) | 12 (pH 7) |

| Oxidation Resistance | Moderate | Low |

The electron-donating methoxy groups enhance aromatic stability but reduce electrophilic substitution rates .

Mechanistic Insights

-

Cyclization : Proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration .

-

Alkylation : Involves an SN2 mechanism at the amine group, favored by polar aprotic solvents .

This compound’s versatility in synthetic and degradative pathways underscores its utility in developing bioactive molecules and functional materials .

Aplicaciones Científicas De Investigación

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. The oxadiazole ring may also contribute to the compound’s bioactivity by interacting with other molecular pathways .

Comparación Con Compuestos Similares

Structural and Functional Analogues

A. Anticancer Activity

N-(Substituted Phenyl)-5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine Derivatives (4a-f) 4b (N-(4-Chlorophenyl) derivative): Exhibited maximum activity against leukemia (SR: GP = 59.73) and non-small cell lung cancer (NCI-H522: GP = 72.77). 4f (N-(2-Methoxyphenyl) derivative): Active against breast (T-47D: GP = 66.70) and CNS cancers (SNB-75: GP = 75.64). Methoxy groups may influence solubility and membrane permeability . Comparison: Chloro derivatives (4b) show higher potency than methoxy-substituted analogs (4f), suggesting electron-withdrawing groups optimize anticancer efficacy .

Combretastatin A-4 (CA-4) Analogs Compound 13 (Oxazole derivative): Substituted with 4-methylthiophenyl on the B ring, this analog inhibits chemoresistant HT-29 colon carcinoma cells at sub-nanomolar concentrations. Structural similarity to the target compound highlights the importance of the trimethoxyphenyl group . Triazole Derivatives (Compounds 15–16): Demonstrated IC₅₀ values of 5.2 µM and 4.5 µM for tubulin polymerization inhibition, comparable to CA-1 (IC₅₀ = 3.5 µM). The triazole core, unlike oxadiazole, may alter binding kinetics .

B. Antifungal Activity

5-(3,4,5-Trimethoxyphenyl)-2-Sulfonyl-1,3,4-oxadiazole Derivatives

- Exhibited superior activity against Gibberella zeae and Sclerotinia sclerotiorum compared to Hymexazol. The sulfonyl group enhances antifungal properties, likely through membrane disruption or enzyme inhibition .

- Contrast with Target Compound : The absence of a sulfonyl group in 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine may limit its antifungal efficacy, emphasizing the role of substituents in bioactivity .

C. Thiadiazole and Isoxazolidine Derivatives

1,3,4-Thiadiazole Derivatives

- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine showed insecticidal and fungicidal activities. Replacing oxygen with sulfur in the heterocycle may improve lipid solubility and target engagement .

3,4,5-Trimethoxyphenyl Isoxazolidines

- Cis-trans isomers (e.g., 3b, 4b) demonstrated variable yields (73% vs. 17%) and physical states (crystalline vs. oily), indicating stereochemistry impacts synthesis feasibility and stability .

Physicochemical and Pharmacokinetic Properties

Key Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance anticancer activity, while methoxy groups improve solubility. Sulfonyl groups in oxadiazoles boost antifungal potency .

- Heterocycle Influence : Oxadiazoles offer metabolic stability, whereas triazoles may improve tubulin binding . Thiadiazoles and isoxazolidines exhibit diverse bioactivities but face synthesis challenges .

- Structural Mimicry : The trimethoxyphenyl group is critical for tubulin targeting, as seen in CA-4 analogs and oxadiazole derivatives .

Actividad Biológica

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities. The information is compiled from various studies and reviews to provide a comprehensive overview.

- Molecular Formula : C₁₁H₁₃N₃O₄

- Molecular Weight : 251.24 g/mol

- CAS Number : 1673-43-4

- Melting Point : 186–188 °C

Anticancer Activity

The oxadiazole scaffold has shown significant potential in cancer treatment through various mechanisms:

- Mechanism of Action :

-

Case Studies :

- A study evaluated the cytotoxic effects of various 1,3,4-oxadiazole derivatives on cancer cell lines, demonstrating that modifications to the oxadiazole structure can enhance anticancer activity .

- Specific derivatives showed IC50 values in the low micromolar range against breast and colon cancer cell lines.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Spectrum of Activity :

- Research Findings :

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been explored in various studies:

- Mechanisms :

- Case Studies :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives:

Q & A

Q. What are the standard synthetic routes for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of precursor hydrazides or thiocarbazides under acidic or dehydrating conditions. For example, phosphorous oxychloride (POCl₃) at 120°C is commonly used to cyclize substituted hydrazides into oxadiazoles . Optimization can be achieved through factorial design experiments, varying parameters like temperature, catalyst concentration, and reaction time. Statistical tools such as ANOVA help identify significant variables, improving yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and methoxy group integration .

- FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ and N-H bending in the oxadiazole ring) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, though this requires high-purity crystals .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the compound’s interactions with biological targets (e.g., anticancer proteins)?

Methodological Answer:

- Target Selection : Prioritize proteins with known oxadiazole affinity, such as tubulin or topoisomerase II.

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare docking scores (binding energy) with experimental IC₅₀ values from cytotoxicity assays (e.g., MTT assays) to assess predictive accuracy .

- Dynamic Analysis : Follow up with molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate binding stability over time .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antioxidant vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Analysis : Use multi-dose assays (e.g., 0.1–100 µM range) instead of single-dose screenings to identify concentration-dependent effects .

- Cell Line Specificity : Test across diverse cell lines (e.g., cancer vs. normal cells) to discern selective toxicity .

- Mechanistic Studies : Combine ROS assays (e.g., DPPH scavenging) with apoptosis markers (e.g., caspase-3 activation) to differentiate antioxidant and pro-apoptotic pathways .

Q. How can computational models predict the compound’s reactivity in novel chemical reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian or ORCA to simulate reaction pathways and transition states.

- Machine Learning : Train models on existing oxadiazole reaction datasets to predict regioselectivity or byproduct formation.

- Validation : Cross-check predictions with small-scale lab experiments (e.g., microreactor trials) .

Q. What experimental designs are optimal for stability testing under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).

- Analytical Monitoring : Use HPLC-PDA to track degradation products and calculate half-life (t₁/₂).

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Methodological Integration Questions

Q. How to integrate cheminformatics tools with experimental data for structure-activity relationship (SAR) analysis?

Methodological Answer:

- Data Curation : Compile biological assay data (e.g., IC₅₀, logP) into databases like ChEMBL.

- Descriptor Calculation : Use RDKit or PaDEL to compute molecular descriptors (e.g., topological polar surface area).

- QSAR Modeling : Employ partial least squares (PLS) regression or random forest algorithms to correlate descriptors with activity .

Q. What are best practices for designing dose-response experiments using factorial design?

Methodological Answer:

- Factor Selection : Include variables like concentration, exposure time, and solvent type.

- Response Metrics : Measure viability (MTT assay), apoptosis (Annexin V staining), and oxidative stress (GSH/GSSG ratio).

- Statistical Analysis : Use JMP or Minitab to generate contour plots and interaction heatmaps, identifying synergistic/antagonistic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.